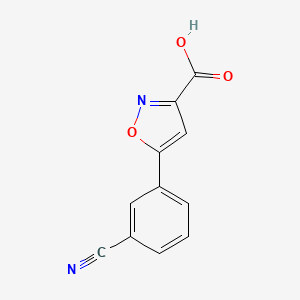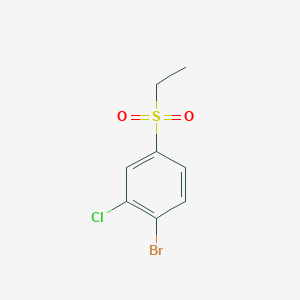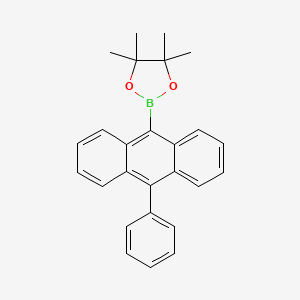
(10-Phenyl-9-anthracenyl)boronic acid pinacol ester
概要
説明
“(10-Phenyl-9-anthracenyl)boronic acid pinacol ester” is a compound with the molecular formula C26H25BO2 . Its IUPAC name is 4,4,5,5-tetramethyl-2-(10-phenylanthracen-9-yl)-1,3,2-dioxaborolane . It is a part of the semiconductor product group .
Synthesis Analysis
The synthesis of this compound involves the reaction of 9-Bromo-10-phenylanthracene, bis(pinacolato)diboron, Pd(dppf)Cl2, and KOAc in 1,4-dioxane. The reaction mixture is refluxed for 24 hours under nitrogen .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: B1(OC(C(O1)©C)©C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=CC=C5 .Chemical Reactions Analysis
Pinacol boronic esters, such as “this compound”, are valuable building blocks in organic synthesis. They can undergo catalytic protodeboronation, a process that is not well developed . Protodeboronation of pinacol boronic esters can be achieved using a radical approach .Physical and Chemical Properties Analysis
The compound has a molecular weight of 380.29 . It is a light yellow powder with a melting point range of 165.0 to 169.0 °C . The compound is also predicted to have a boiling point of 524.1±19.0 °C .科学的研究の応用
Applications in Chromatography and Analysis
Pinacolboronate esters, like (10-Phenyl-9-anthracenyl)boronic acid pinacol ester, are crucial in chromatographic analysis due to their high reactivity, which poses unique analytical challenges. These compounds are sensitive to hydrolysis, converting to boronic acid, which is nonvolatile and poorly soluble in organic solvents, complicating GC and normal-phase HPLC analysis. To address these challenges, innovative approaches involving non-aqueous and aprotic diluents, reversed-phase separation with highly basic mobile phases (pH 12.4), and ion pairing reagents have been utilized, demonstrating broad applicability for purity analysis of reactive pinacolboronate esters (Zhong et al., 2012).
Exploration of Fluorescence Properties
The formation of exciplexes between pyridinium boronic acids and an aryl group connected via a propylene linker can be monitored using fluorescence. When pinacol is added, it creates a cyclic boronate ester with enhanced Lewis acidity, leading to a strengthened cation-π stacking interaction and a four-fold fluorescence enhancement. This characteristic makes such compounds useful in the development of fluorescence sensors for various applications, such as detecting trace amounts of water in different solvents (Huang et al., 2010).
Utilization in Polymer and Material Science
Boronic acids and esters like this compound are integral to synthetic organic chemistry, molecular sensors, materials science, and drug discovery. They are involved in innovative methods for the synthesis of boronic acids and esters without the need for metal catalysts, making the process more environmentally friendly and reducing the need for extensive purification. These methods are applicable to the production of materials with very low levels of transition metal contamination, essential for certain applications (Mfuh et al., 2017). Furthermore, they have been employed in the synthesis of hyperbranched polythiophene with a controlled degree of branching, highlighting their versatility in creating complex polymer structures (Segawa et al., 2013).
Sensory Applications
Compounds like this compound have found use in the development of highly-sensitive fluorescence sensors, particularly in detecting trace amounts of water in various solvents. These sensors operate based on photo-induced electron transfer mechanisms, demonstrating the versatility and sensitivity of boronic acid ester-based sensors in various applications (Ooyama et al., 2014).
作用機序
Target of Action
The primary target of (10-Phenyl-9-anthracenyl)boronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronate ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds . The this compound provides the organoboron component of the reaction .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction involves several steps . First, the palladium catalyst undergoes oxidative addition to form a new palladium-carbon bond . Then, the organoboron compound, such as this compound, undergoes transmetalation, transferring the organic group from boron to palladium . Finally, the new carbon-carbon bond is formed through reductive elimination .
Pharmacokinetics
Its physical properties such as melting point (1650 to 1690 °C) and boiling point (5241±190 °C, predicted) have been reported .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires a palladium catalyst and a base . The reaction is typically carried out in a polar solvent, such as water or an alcohol . Temperature is another important factor, with the reaction often performed at elevated temperatures .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
(10-Phenyl-9-anthracenyl)boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating reactions such as Suzuki-Miyaura cross-coupling . This compound acts as a ligand, binding to metal catalysts and enhancing their activity. Additionally, it can interact with biomolecules like nucleic acids and proteins, forming stable complexes that are crucial for biochemical assays and drug development .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for signal transduction . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Studies have shown that it can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to active sites of enzymes, either inhibiting or activating their function. This compound can also form covalent bonds with nucleophilic residues in proteins, altering their structure and activity . Furthermore, it influences gene expression by binding to DNA and RNA, affecting the transcription and translation processes .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(10-phenylanthracen-9-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BO2/c1-25(2)26(3,4)29-27(28-25)24-21-16-10-8-14-19(21)23(18-12-6-5-7-13-18)20-15-9-11-17-22(20)24/h5-17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGDRHFJGXEKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460347-59-5 | |
| Record name | 4,4,5,5-tetramethyl-2-(10-phenylanthracen-9-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



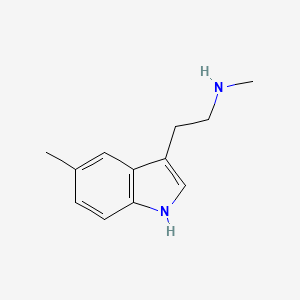
amine](/img/structure/B1457099.png)
![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)
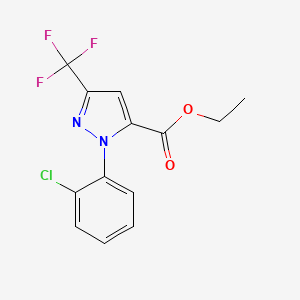
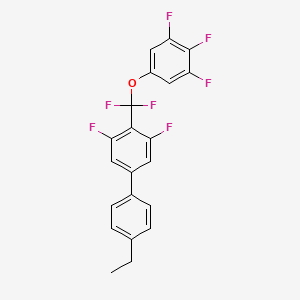

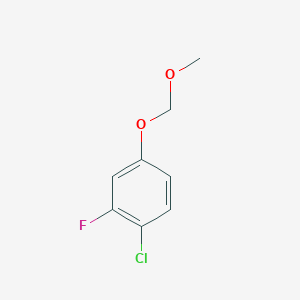
![2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol](/img/structure/B1457110.png)



